2-(3-Fluorophenoxy)ethylamine
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Overview
Description
2-(3-Fluorophenoxy)ethylamine is an organic compound with the molecular formula C8H10FNO. It is a colorless to yellow liquid with a molecular weight of 155.17 g/mol . This compound is primarily used as a reagent in various chemical syntheses and has applications in medicinal chemistry .
Scientific Research Applications
2-(3-Fluorophenoxy)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Safety and Hazards
“2-(3-Fluorophenoxy)ethylamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It has been used as a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , suggesting that it may interact with nitric oxide synthase enzymes.
Mode of Action
As a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , it may contribute to the inhibition of these enzymes, thereby reducing the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Biochemical Pathways
Given its use in the synthesis of neuronal nitric oxide synthase inhibitors , it can be inferred that it may influence the nitric oxide signaling pathway.
Result of Action
As a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , it may contribute to the reduction of nitric oxide levels, potentially affecting various cellular processes regulated by this molecule.
Biochemical Analysis
Biochemical Properties
2-(3-Fluorophenoxy)ethylamine interacts with various enzymes and proteins in biochemical reactions. It plays a role in the synthesis of neuronal nitric oxide synthase inhibitors, which are crucial in regulating cellular functions . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
Given its role in the synthesis of neuronal nitric oxide synthase inhibitors, it can be inferred that it may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of neuronal nitric oxide synthase inhibitors, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
It is known to be involved in the synthesis of neuronal nitric oxide synthase inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)ethylamine typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol, which is then converted to the amine via reductive amination . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-(3-fluorophenoxy)acetaldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylamines.
Comparison with Similar Compounds
- 2-(2-Fluorophenoxy)ethylamine
- 2-(4-Fluorophenoxy)ethylamine
- 2-(3-Chlorophenoxy)ethylamine
Comparison: 2-(3-Fluorophenoxy)ethylamine is unique due to its specific fluorine substitution at the meta position on the phenyl ring. This substitution can influence its reactivity and interaction with biological targets compared to its ortho and para analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
2-(3-fluorophenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSEDORJLCBMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557913 |
Source
|
Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120351-93-1 |
Source
|
Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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